molecular formula C13H13NO3 B12872690 2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid CAS No. 52116-00-4

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12872690
CAS No.: 52116-00-4
M. Wt: 231.25 g/mol
InChI Key: JMMYLXVDVHXNJK-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by a methyl group at the 2-position, a phenylethyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted oxazole derivatives.

Scientific Research Applications

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but lacks the phenylethyl group.

    2-Methyl-5-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen in the ring.

    2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-methanol: The carboxylic acid group is replaced with a hydroxyl group.

Uniqueness

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the phenylethyl and carboxylic acid groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

52116-00-4

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-9-14-12(13(15)16)11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)

InChI Key

JMMYLXVDVHXNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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